molecular formula C12H13ClN4O B11792939 4-Chloro-8-cyclohexylpteridin-7(8H)-one

4-Chloro-8-cyclohexylpteridin-7(8H)-one

Cat. No.: B11792939
M. Wt: 264.71 g/mol
InChI Key: HSMRFRNKSFYPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pteridine (B1203161) and Pteridin-7(8H)-one Nuclei in Chemical Biology

The pteridine core, a bicyclic heterocycle composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, is a fundamental motif in a variety of natural and synthetic compounds. Its derivatives are integral to numerous biological processes. For instance, naturally occurring pteridines serve as pigments, cofactors for enzymes, and signaling molecules.

The pteridin-7(8H)-one nucleus, a specific iteration of the broader pteridine family, has emerged as a privileged scaffold in medicinal chemistry. Researchers have demonstrated that derivatives of this core structure can exhibit potent and selective inhibitory activity against various protein kinases. acs.orgacs.orgnih.govnih.govresearchgate.netnih.gov These enzymes play crucial roles in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. The ability to selectively inhibit specific kinases is a key strategy in the development of targeted therapies.

Overview of Heterocyclic Scaffolds in Medicinal Chemistry Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form the backbone of a vast number of pharmaceuticals. Their prevalence is due to their structural diversity and their ability to engage in a wide range of interactions with biological macromolecules. The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces polarity and hydrogen bonding capabilities, which are critical for molecular recognition and binding to biological targets.

The strategic use of heterocyclic scaffolds allows medicinal chemists to fine-tune the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. This optimization is essential for developing drug candidates with favorable pharmacokinetic and pharmacodynamic profiles. The pteridin-7(8H)-one scaffold is a prime example of a heterocyclic system that provides a versatile platform for the development of new therapeutic agents.

Contextualization of 4-Chloro-8-cyclohexylpteridin-7(8H)-one within Pteridin-7(8H)-one Research

Within the broader family of pteridin-7(8H)-one derivatives, this compound represents a specific molecular entity. While detailed, publicly available research focusing exclusively on this compound is limited, its structure allows for contextualization within the wider body of pteridin-7(8H)-one research.

The "4-Chloro" substitution on the pteridinone ring is a common feature in the design of kinase inhibitors. The chlorine atom can act as a key interaction point within the ATP-binding pocket of kinases or serve as a reactive handle for the synthesis of further derivatives. The "8-cyclohexyl" group introduces a bulky, lipophilic substituent at the N8 position. The nature of the substituent at this position is known to be critical for modulating the potency and selectivity of pteridin-7(8H)-one-based inhibitors against different kinase targets.

The investigation of various substituents at the N8 position of the 4-chloropteridin-7(8H)-one core is a common strategy in the exploration of structure-activity relationships (SAR). The cyclohexyl group in this compound would be expected to influence the compound's binding affinity and selectivity for its biological target. Based on extensive research into analogous compounds, it is plausible that this compound could be investigated for its potential as a kinase inhibitor. The broader class of pteridin-7(8H)-one derivatives has shown significant promise as inhibitors of Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs), highlighting the potential therapeutic relevance of this structural motif. acs.orgacs.orgnih.govnih.govresearchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13ClN4O

Molecular Weight

264.71 g/mol

IUPAC Name

4-chloro-8-cyclohexylpteridin-7-one

InChI

InChI=1S/C12H13ClN4O/c13-11-10-12(16-7-15-11)17(9(18)6-14-10)8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

HSMRFRNKSFYPSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C=NC3=C2N=CN=C3Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 8 Cyclohexylpteridin 7 8h One

Precursor Synthesis and Intermediate Derivatization for Pteridin-7(8H)-one Scaffolds

The construction of the foundational pteridin-7(8H)-one scaffold is a critical initial phase in the synthesis of 4-Chloro-8-cyclohexylpteridin-7(8H)-one. A common and effective strategy commences with appropriately substituted pyrimidine (B1678525) precursors. The Isay reaction, a classical method in pteridine (B1203161) synthesis, provides a reliable route through the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. derpharmachemica.com

A typical synthetic sequence begins with a commercially available or readily synthesized 2-substituted-4,5-diaminopyrimidine. The substituent at the 2-position can be varied to modulate the electronic properties of the final compound. For the synthesis of the target molecule, a 2-amino-4,5-diaminopyrimidine is a suitable starting material. This precursor is then condensed with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or diacetyl, to form the pteridin-7(8H)-one core. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and may be promoted by acidic or basic catalysis.

The general reaction scheme for the formation of the pteridin-7(8H)-one scaffold is depicted below:

Image of the general reaction scheme for the formation of the pteridin-7(8H)-one scaffold.

Table 1: Examples of Precursors for Pteridin-7(8H)-one Synthesis

Pyrimidine Precursor1,2-Dicarbonyl CompoundResulting Pteridinone Scaffold
2,4,5-TriaminopyrimidineGlyoxal2-Aminopteridin-7(8H)-one
2,4,5-TriaminopyrimidineDiacetyl2-Amino-6,7-dimethylpteridin-7(8H)-one
4,5-DiaminouracilGlyoxalPteridine-2,7(1H,8H)-dione

Following the formation of the basic pteridin-7(8H)-one scaffold, further derivatization is necessary to introduce the required substituents at the 4 and 8 positions. This often involves the protection of reactive functional groups to ensure regioselectivity in subsequent steps.

Regioselective Chlorination Strategies at the 4-Position of the Pteridin-7(8H)-one Core

The introduction of a chlorine atom at the 4-position of the pteridin-7(8H)-one core is a key transformation in the synthesis of the target molecule. This is typically achieved through a nucleophilic substitution reaction on a precursor bearing a hydroxyl group at the 4-position (a pteridin-4,7-dione). The hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.

Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). The reaction is often carried out in the presence of a base, such as N,N-dimethylaniline or triethylamine, to neutralize the acidic byproducts. The choice of chlorinating agent and reaction conditions can significantly influence the yield and regioselectivity of the reaction.

For instance, the chlorination of a pteridin-4,7-dione with neat phosphorus oxychloride at elevated temperatures is a widely used method. The reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is subsequently attacked by a chloride ion.

Table 2: Common Chlorinating Agents and Conditions

Chlorinating AgentTypical ConditionsComments
Phosphorus oxychloride (POCl₃)Reflux in neat POCl₃ or in a high-boiling solventEffective for many heterocyclic systems.
Thionyl chloride (SOCl₂)Reflux in neat SOCl₂ or in a solvent like tolueneCan be a milder alternative to POCl₃.
Vilsmeier-Haack reagent (POCl₃/DMF)Room temperature to moderate heatingUseful for activating hydroxyl groups under milder conditions.

Achieving regioselectivity can be challenging if other reactive sites are present in the molecule. Therefore, protection of other functional groups, such as amino groups, may be necessary prior to the chlorination step.

Introduction of the Cyclohexyl Moiety at the N-8 Position: Synthetic Routes and Challenges

The introduction of the cyclohexyl group at the N-8 position of the pteridin-7(8H)-one scaffold is typically accomplished through an N-alkylation reaction. This involves the reaction of the pteridinone nitrogen with a cyclohexyl electrophile, such as cyclohexyl bromide or cyclohexyl iodide.

The reaction is generally carried out in the presence of a base to deprotonate the pteridinone nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The choice of solvent is also crucial and is often a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile.

A significant challenge in this step is the potential for alkylation at other nitrogen atoms within the pteridine ring system (N-1, N-3, or N-5). The regioselectivity of the N-alkylation is influenced by several factors, including the nature of the substrate, the choice of base and solvent, and the reaction temperature. In some cases, a mixture of N-alkylated isomers may be obtained, necessitating chromatographic separation.

To circumvent issues with regioselectivity, an alternative approach involves the use of a precursor that already contains the cyclohexylamino group prior to the cyclization to form the pteridine ring. For example, a 4-amino-5-nitropyrimidine can be reacted with cyclohexylamine, followed by reduction of the nitro group and subsequent cyclization to form the 8-cyclohexylpteridin-7(8H)-one core.

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

Optimizing the reaction conditions at each synthetic step is paramount for maximizing the yield and purity of the final product, this compound. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of various reaction parameters.

Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly affect the reaction rate and the formation of side products.

Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction pathway.

Catalyst: For reactions involving catalysts, the choice of catalyst and its loading can have a profound impact on the reaction efficiency.

Base: The strength and stoichiometry of the base used in N-alkylation and other steps can control the regioselectivity and extent of the reaction.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction time to maximize product formation while minimizing degradation.

For instance, in the N-alkylation step, a screening of different bases and solvents can be performed to identify the combination that provides the highest regioselectivity for N-8 alkylation. Similarly, in the chlorination step, careful control of the temperature and reaction time can help to minimize the formation of over-chlorinated or undesired byproducts.

Table 3: Parameters for Optimization in the Synthesis of this compound

Synthetic StepKey Parameters for OptimizationDesired Outcome
Pteridinone FormationSolvent, Catalyst, TemperatureHigh yield of the core scaffold
N-8 CyclohexylationBase, Solvent, Temperature, Cyclohexylating agentHigh regioselectivity for N-8, good yield
C-4 ChlorinationChlorinating agent, Temperature, Reaction timeHigh yield of the 4-chloro product, minimal side products

Computational and Theoretical Investigations of 4 Chloro 8 Cyclohexylpteridin 7 8h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Chloro-8-cyclohexylpteridin-7(8H)-one, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution around the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the MEP map would likely highlight the electronegative chlorine and oxygen atoms as regions of negative potential, while the hydrogen atoms would exhibit positive potential.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanism at a molecular level.

The process involves generating a three-dimensional structure of the ligand and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding affinity. A lower docking score typically indicates a more favorable binding interaction. The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. While no specific docking studies for this compound are available, this method would be essential to explore its potential pharmacological activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations model the dynamic behavior of a molecular system over time, providing a more realistic representation of the ligand-target interactions in a biological environment. For a complex formed between this compound and a hypothetical protein target, an MD simulation would track the movements of every atom over a set period.

This allows for the assessment of the conformational flexibility of both the ligand and the protein upon binding. A key output of MD simulations is the root-mean-square deviation (RMSD), which measures the stability of the complex over time. A stable RMSD trajectory suggests that the ligand remains securely bound within the active site. These simulations are crucial for validating the binding poses predicted by molecular docking and for understanding the energetic and entropic contributions to binding.

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PB/GBSA) Calculations for Binding Affinity Estimation

Accurately predicting the binding affinity between a ligand and its target is a primary goal of computational drug design. Techniques like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PB/GBSA) are used to calculate the free energy of binding.

MM-PB/GBSA is a popular method that combines the molecular mechanics energies from MD simulations with a continuum solvation model to estimate the binding free energy. It dissects the total binding energy into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. FEP is a more rigorous and computationally expensive method that calculates the free energy difference between two states (e.g., a bound and unbound state) by gradually "perturbing" one into the other. These calculations would provide a quantitative measure of the binding affinity of this compound to a potential target.

In Silico ADMET Property Predictions for Drug-Likeness Assessment (e.g., permeability, absorption)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models use computational algorithms to estimate these properties based on the molecule's structure. jonuns.comnih.gov This allows for the early identification of compounds with poor pharmacokinetic profiles, saving time and resources in the drug discovery pipeline. jonuns.com

For this compound, various physicochemical properties that influence its drug-likeness would be calculated. nih.gov These include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess the potential for oral bioavailability. nih.gov Predictive models can also estimate properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential interactions with metabolic enzymes like cytochrome P450s.

Table 1: Predicted Physicochemical Properties and ADMET Parameters for a Hypothetical Compound (Note: This table is illustrative as specific data for this compound is not available.)

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Favorable for absorption
logP1-3Optimal for permeability
TPSA< 140 ŲGood cell membrane permeability
H-bond Donors< 5Favorable for oral bioavailability
H-bond Acceptors< 10Favorable for oral bioavailability
Aqueous SolubilityModerateAcceptable for formulation
Intestinal AbsorptionHighGood oral absorption potential
BBB PermeabilityLowReduced potential for CNS side effects

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jonuns.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted based on their structural features.

To build a QSAR model for a series of pteridinone derivatives, including this compound, a dataset of compounds with experimentally determined biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. A robust QSAR model can be a powerful tool for guiding the design of more potent analogs and for prioritizing compounds for synthesis and testing.

Structure Activity Relationship Sar Studies of 4 Chloro 8 Cyclohexylpteridin 7 8h One and Its Analogues

Impact of the 4-Chloro Substituent on Biological Activity and Selectivity

The presence of a chloro substituent at the 4-position of the pteridinone ring is anticipated to significantly influence the compound's electronic properties and, consequently, its biological activity and selectivity. Generally, chlorine is an electron-withdrawing group, which can impact the reactivity of the heterocyclic system. who.int For instance, chlorine-substituted benzoquinone derivatives have been shown to be more reactive towards nucleophiles. who.int In the context of kinase inhibitors, a chloro group can be involved in crucial interactions within the ATP-binding pocket of the target protein.

Role of the N-8 Cyclohexyl Moiety in Molecular Recognition and Potency

The N-8 position of the pteridin-7(8H)-one core is a critical point for substitution, and the nature of the substituent at this position can profoundly affect the molecule's interaction with its biological target. The cyclohexyl group at the N-8 position of 4-Chloro-8-cyclohexylpteridin-7(8H)-one is a bulky, lipophilic moiety that can play a significant role in molecular recognition and potency.

Influence of Pteridin-7(8H)-one Core Modifications on Target Binding and Functional Modulation

Modifications of the pteridin-7(8H)-one core have been a key strategy in the development of potent and selective inhibitors for various protein kinases. nih.govimperial.ac.uk Research has shown that even minor alterations to the core structure can lead to significant changes in target binding and functional activity. nih.gov

A notable example is the development of pteridin-7(8H)-one-based irreversible inhibitors of the epidermal growth factor receptor (EGFR) kinase, particularly the T790M mutant, which is associated with acquired resistance to some EGFR inhibitors. nih.gov In these studies, the pteridin-7(8H)-one scaffold was identified as a promising starting point and was subsequently modified to enhance its inhibitory activity. nih.gov Similarly, a series of pteridin-7(8H)-one derivatives have been investigated as inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. nih.gov Molecular modeling studies, including 3D-QSAR, have been employed to understand the SAR of these compounds and to guide the design of new derivatives with improved potency. nih.gov

The following table summarizes some of the key findings from studies on pteridin-7(8H)-one core modifications:

TargetModification StrategyKey FindingsReference
EGFR (T790M/L858R mutant)Transformation of the pteridin-7(8H)-one scaffold to irreversible inhibitors.The most potent compounds exhibited subnanomolar IC50 values and potent cellular antiproliferative activities. nih.gov
FLT3Ligand modification by substituting chemical groups within the binding pocket.3D-QSAR studies helped in designing new compounds with higher predicted pIC50 values. nih.gov
CDK2Design of three classes of target compounds with pteridin-7(8H)-one as the core structure.Systematic SAR studies led to the discovery of compounds with significant CDK2 inhibitory activity. imperial.ac.uk

These studies underscore the versatility of the pteridin-7(8H)-one core and the importance of systematic modifications to achieve desired biological activities.

Exploration of Substituent Effects on Pteridin-7(8H)-one Derivatives through Combinatorial Chemistry

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. researchgate.net This approach is particularly useful for exploring the structure-activity relationships of a given scaffold by systematically varying the substituents at different positions. researchgate.net The generation of a chemical library of pteridin-7(8H)-one derivatives would allow for a comprehensive investigation of the effects of different substituents on their biological activity. researchgate.net

The process of creating a combinatorial library typically involves a multi-step synthesis where different "building blocks" are sequentially added to a common core structure. researchgate.net For the pteridin-7(8H)-one scaffold, one could envision a library where the substituents at the 4-position, the N-8 position, and potentially other positions on the pteridine (B1203161) ring are varied. While specific examples of the application of combinatorial chemistry to the synthesis of this compound derivatives were not identified in the searched literature, the principles of combinatorial synthesis are well-established and could be readily applied. High-throughput screening of such a library against a panel of biological targets could quickly identify promising lead compounds and provide a wealth of SAR data. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

In the absence of a 3D structure of the biological target, ligand-based drug design strategies, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are invaluable tools. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

Pharmacophore models can be generated from a set of active compounds by identifying the common chemical features that are responsible for their biological activity. For pteridine-based compounds, pharmacophore models have been successfully developed. For instance, a 3D-QSAR pharmacophore model for a series of pteridine reductase inhibitors identified key features involved in inhibitor-enzyme interaction. Similarly, for a series of pteridin-7(8H)-one derivatives targeting FLT3, 3D-QSAR studies were conducted to build predictive models. nih.gov

The key steps and applications of pharmacophore modeling and ligand-based design are summarized in the table below:

StrategyDescriptionApplication to Pteridinone Derivatives
Pharmacophore ModelingIdentifies the 3D arrangement of essential features for biological activity.Can be used to design new pteridinone derivatives with improved activity and for virtual screening of compound libraries.
3D-QSARCorrelates the 3D properties of molecules with their biological activities.Provides predictive models for the inhibitory activity of new pteridin-7(8H)-one analogues. nih.gov
Virtual ScreeningUses a pharmacophore model as a 3D query to search large compound databases for molecules with similar features.Can identify novel pteridinone-based hits for a specific biological target.

These computational approaches, in conjunction with synthetic chemistry and biological testing, can significantly accelerate the discovery and optimization of novel pteridin-7(8H)-one-based therapeutic agents.

Mechanistic Studies of Biological Interactions Involving 4 Chloro 8 Cyclohexylpteridin 7 8h One

Investigations into Kinase Inhibition Mechanisms (e.g., FLT3, BTK, CDK2)

Pteridin-7(8H)-one derivatives have been identified as a potent scaffold for the development of kinase inhibitors. nih.govnih.govnih.gov These compounds have shown significant activity against several important kinase targets, including FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Cyclin-dependent kinase 2 (CDK2).

The primary mechanism by which kinase inhibitors function is through competition with adenosine triphosphate (ATP) at the enzyme's active site. nih.gov For the broader class of pteridin-7(8H)-one derivatives, studies suggest an ATP-competitive mode of inhibition. nih.gov This is a common mechanism for small molecule kinase inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket. nih.gov While direct studies on 4-Chloro-8-cyclohexylpteridin-7(8H)-one are not extensively detailed in the available literature, its structural similarity to other ATP-competitive pteridinone inhibitors suggests it likely follows a similar mechanism. Allosteric inhibitors, which bind to sites other than the ATP pocket to induce conformational changes, represent an alternative but less common mechanism for this class of compounds. nih.gov

The nature of the binding interaction—whether it is covalent or non-covalent—is a critical determinant of a drug's pharmacological profile. Pteridin-7(8H)-one derivatives have been successfully developed as both covalent and non-covalent inhibitors. nih.govnih.gov For instance, certain derivatives have been designed as selective covalent BTK inhibitors, forming a permanent bond with a specific cysteine residue in the kinase's active site. nih.gov This covalent interaction can lead to prolonged and potent inhibition. nih.gov Conversely, other inhibitors based on this scaffold are designed to bind non-covalently, allowing for reversible interactions. The specific binding nature of this compound would depend on the presence of a reactive group (a "warhead") capable of forming a covalent bond with the target kinase. researchgate.net Without specific experimental data, it is not possible to definitively classify its binding as covalent or non-covalent.

A crucial aspect of kinase inhibitor development is ensuring selectivity for the target kinase to minimize off-target effects. Pteridin-7(8H)-one derivatives have demonstrated a degree of selectivity. For example, a pteridin-7(8H)-one derivative developed as a BTK inhibitor showed high selectivity over other kinases like ITK and EGFR. nih.gov Similarly, CDK2 inhibitors based on this scaffold have been evaluated for their selectivity against other cyclin-dependent kinases such as CDK4 and CDK6. nih.gov The selectivity profile of this compound would need to be determined through comprehensive screening against a panel of kinases.

Below is an interactive data table summarizing the inhibitory activities of representative pteridin-7(8H)-one derivatives against various kinases, providing context for the potential activity of this compound.

Compound ClassTarget KinaseIC50 (nM)Selectivity Notes
Pteridin-7(8H)-one DerivativeFLT3Single-digit nanomolarGood selectivity against AML cells with FLT3-ITD mutations. nih.gov
Pteridin-7(8H)-one DerivativeBTK4.0>250-fold selective for ITK and >2500-fold for EGFR. nih.gov
Pteridin-7(8H)-one DerivativeCDK2Not specifiedInvestigated for selectivity against CDK4/6. nih.gov

Exploration of Monocarboxylate Transporter 1 (MCT1) Modulation

In addition to kinase inhibition, there is growing interest in the modulation of cellular transporters for therapeutic purposes. Monocarboxylate Transporter 1 (MCT1) is responsible for the transport of lactate and other monocarboxylates across the cell membrane and has been identified as a potential target in various diseases. nih.govnih.gov While the search results mention the modulation of MCT1 by other chemical entities, there is currently no direct evidence in the provided literature to suggest that this compound or related pteridinone compounds are modulators of MCT1.

Enzyme Kinetics and Inhibition Mechanism Determination

Detailed enzyme kinetic studies are essential to fully characterize the mechanism of inhibition. Such studies would determine parameters like the inhibition constant (Ki) and elucidate whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate. For pteridin-7(8H)-one derivatives that act as ATP-competitive inhibitors, the inhibition would be expected to be competitive with respect to ATP.

Cellular Pathway Analysis and Downstream Signaling Cascade Effects

The inhibition of a specific kinase by a compound like this compound is expected to have significant effects on downstream cellular signaling pathways. For instance, pteridin-7(8H)-one derivatives that inhibit FLT3 have been shown to suppress the phosphorylation of FLT3 and its downstream signaling components. nih.gov This leads to the induction of G0/G1 cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cells. nih.govnih.gov Similarly, inhibition of BTK by pteridinone derivatives would block the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of certain B-cell malignancies. nih.gov The specific downstream effects of this compound would be dependent on its primary kinase targets and its potency and selectivity in a cellular context.

Advanced Derivatization and Functionalization Strategies for Pteridin 7 8h One Scaffolds

Nucleophilic Substitution Reactions of the 4-Chloro Group

The chlorine atom at the C4 position of the pteridin-7(8H)-one scaffold is highly susceptible to nucleophilic aromatic substitution. mdpi.comlibretexts.org This reactivity is a cornerstone for introducing chemical diversity, as the chloro group serves as an excellent leaving group that can be displaced by a wide array of nucleophiles. libretexts.orgyoutube.com This reaction allows for the facile synthesis of libraries of 4-substituted analogs, which is instrumental in probing structure-activity relationships.

The reaction typically involves treating the 4-chloro-8-cyclohexylpteridin-7(8H)-one intermediate with a suitable nucleophile, such as a primary or secondary amine, thiol, or alcohol, often in the presence of a base in an appropriate solvent. The electron-deficient nature of the pteridine (B1203161) ring system facilitates the attack of the nucleophile at the C4 position. youtube.com A diverse range of functional groups can be introduced, including but not limited to various substituted anilines, aliphatic amines, heterocyclic amines, thiophenols, and alkoxides. mdpi.comnih.gov The synthesis of 4-amino-7(8H)pteridinones, in particular, is a common and effective strategy for generating compounds with significant biological potential. nih.gov

Table 1: Examples of Nucleophilic Substitution at the C4-Position This table is illustrative of the types of transformations possible and does not represent exhaustive experimental data.

Nucleophile Reagent Example Resulting C4-Substituent
Primary Amine Aniline -NH-Ph
Secondary Amine Piperidine -N(CH₂)₅
Thiol Thiophenol -S-Ph
Alcohol Sodium Methoxide -OCH₃
Hydrazine Hydrazine Hydrate -NHNH₂

Modifications of the Cyclohexyl Ring for Conformational and Electronic Tuning

The N8-substituent plays a critical role in orienting the molecule within a biological target's binding site and influencing its pharmacokinetic properties. The cyclohexyl group in this compound offers a lipophilic anchor that can be extensively modified to achieve conformational and electronic tuning. Strategies for its modification aim to optimize interactions, improve solubility, and alter metabolic stability.

Introduction of Diverse Functional Groups on the Pteridin-7(8H)-one Core

While the C4 position is the most readily functionalized, introducing substituents at other positions of the pteridin-7(8H)-one core is essential for comprehensive structural optimization. However, the electron-deficient nature of the pteridine ring makes classical electrophilic aromatic substitution reactions, such as nitration or halogenation, challenging and often requires harsh conditions. organicchemistrytutor.commasterorganicchemistry.comyoutube.com

Modern synthetic methods have provided powerful tools to overcome these challenges. Transition-metal-catalyzed C-H bond activation has emerged as a premier strategy for the direct functionalization of otherwise inert C-H bonds on heteroaromatic systems. pkusz.edu.cnnih.gov Using directing groups, it is possible to selectively introduce alkyl, aryl, or other functional groups at specific positions on the pteridinone scaffold. nih.govresearchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are highly effective. db-thueringen.de To employ these methods, a halogen atom (e.g., bromine or iodine) can be first installed on the core at a position like C2 or C6. This halo-pteridinone can then be coupled with a wide variety of boronic acids or terminal alkynes to introduce significant structural complexity. db-thueringen.de These advanced strategies enable the exploration of previously inaccessible chemical space and the generation of novel derivatives. researchgate.net

Prodrug and Bioconjugation Approaches for Enhanced Biological Utility

To overcome challenges in drug delivery, such as poor solubility or limited bioavailability, prodrug strategies can be applied to the pteridin-7(8H)-one scaffold. irjmets.comresearchgate.net A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug. irjmets.com This can be achieved by masking key functional groups with a promoiety. For example, if a hydroxyl group is introduced onto the N8-cyclohexyl ring, it can be converted into a phosphate (B84403) or an ester. These promoieties can enhance aqueous solubility and are designed to be cleaved by endogenous enzymes, such as phosphatases or esterases, to release the active compound at the desired site. researchgate.net

Bioconjugation involves linking the pteridinone scaffold to larger biomolecules, such as peptides, antibodies, or polymers, to enhance targeting or modify pharmacokinetic profiles. This is typically achieved by first installing a reactive handle, or linker, onto the scaffold. Functional groups suitable for conjugation, such as an azide, alkyne, or maleimide, can be introduced through the synthetic strategies described previously (e.g., at the C4 position or on the N8-cyclohexyl ring). These handles allow for covalent attachment to a biomolecule using highly efficient and orthogonal "click" chemistry reactions, creating sophisticated bioconjugates for applications in chemical biology and targeted therapeutics. scilit.com

Parallel Synthesis and Library Design for Structure-Activity Relationship Elucidation

The systematic exploration of structure-activity relationships (SAR) is fundamental to modern drug discovery. nih.gov This process requires the synthesis and biological evaluation of a large number of structurally related analogs, which is efficiently accomplished through parallel synthesis and library design. nih.govnih.gov The pteridin-7(8H)-one scaffold is well-suited for this approach due to its multiple points of diversification.

Libraries are designed by combining a set of building blocks at each diversification point. For the this compound scaffold, key diversification points include the C4 position (via nucleophilic substitution), the N8-cyclohexyl ring (using different N8-substituted precursors), and other positions on the heterocyclic core (via C-H activation or cross-coupling). Solid-phase synthesis is a particularly powerful technique for library generation, where the scaffold is attached to a resin, and subsequent chemical transformations are carried out in a parallel format, followed by cleavage to release the final products. nih.govmdpi.com The resulting library of compounds is then screened to identify trends in how specific structural features correlate with biological activity, guiding the design of more potent and selective molecules. nih.govnih.govnih.gov

Table 2: Illustrative Structure-Activity Relationship (SAR) Data This table presents hypothetical data to illustrate the SAR concept for a generic kinase target.

Compound ID C4-Substituent N8-Substituent C6-Substituent Kinase IC₅₀ (nM)
Ref-1 -Cl Cyclohexyl -H >10,000
A-1 -NH-(4-aminophenyl) Cyclohexyl -H 520
A-2 -NH-(3-hydroxyphenyl) Cyclohexyl -H 250
B-1 -NH-(3-hydroxyphenyl) Cyclopentyl -H 400
B-2 -NH-(3-hydroxyphenyl) 4-hydroxycyclohexyl -H 95
C-1 -NH-(3-hydroxyphenyl) 4-hydroxycyclohexyl -CH₃ 45

Future Research Directions and Unexplored Avenues for 4 Chloro 8 Cyclohexylpteridin 7 8h One

Development of Novel Synthetic Routes with Improved Efficiency

The synthesis of pteridine (B1203161) derivatives often involves multi-step processes that can be resource-intensive and may utilize hazardous reagents. ijfmr.com Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes for 4-Chloro-8-cyclohexylpteridin-7(8H)-one. Methodologies for analogous heterocyclic systems, such as pyrido[2,3-d]pyrimidin-7(8H)-ones, often involve the construction of the pyridine portion onto a pre-existing pyrimidine (B1678525) ring. nih.gov

Key areas for improvement include:

Process Optimization: Streamlining existing multi-step syntheses by optimizing reaction conditions (e.g., temperature, catalysts, solvents) to maximize yield and minimize reaction times.

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and exploring one-pot or tandem reactions to reduce the number of isolation and purification steps.

Flow Chemistry: Applying continuous flow manufacturing techniques could offer better control over reaction parameters, improve safety, and facilitate scalability.

Synthetic Strategy Potential Advantages Key Research Focus
One-Pot CondensationReduced reaction time, lower solvent usage, simplified purification.Identifying compatible catalysts and reaction conditions for sequential bond formation.
Microwave-Assisted SynthesisRapid heating, shorter reaction times, potential for improved yields.Screening of reaction parameters to avoid degradation of starting materials.
Catalytic C-H ActivationIncreased atom economy, direct functionalization of the core scaffold.Development of selective catalysts for specific positions on the pteridinone ring.

Expansion of Target Engagement and Mechanistic Studies

A critical step in advancing this compound as a therapeutic candidate is the definitive identification of its molecular targets and the elucidation of its mechanism of action. Pteridinone derivatives have shown activity as inhibitors of Polo-like kinase 1 (PLK1), a protein that plays a crucial role in cell proliferation and is a target in cancer therapy. nih.govmdpi.com Future studies must confirm if this compound engages this or other related targets.

Future mechanistic investigations should include:

Target Identification and Validation: Employing large-scale kinase profiling assays to screen for inhibitory activity against a broad panel of human kinases.

Cellular Target Engagement: Using techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound directly binds to its intended target within intact cells.

Mechanism of Action Studies: Investigating downstream cellular effects, such as cell cycle arrest, induction of apoptosis, and inhibition of tumor cell migration, which have been observed with other PLK1-inhibiting pteridinones. nih.gov

Application of Advanced Computational Methods for Design and Prediction

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular interactions and properties, thereby guiding the synthesis of more potent and selective analogs. mdpi.com For this compound, computational methods can be applied to understand its binding modes and to design a next generation of derivatives.

Key computational approaches to be explored:

Molecular Docking: Simulating the binding of this compound into the active sites of potential targets like PLK1 to predict binding affinity and key interactions. Studies on other pteridinone derivatives have identified key amino acid residues that form hydrogen bonds and are crucial for stable binding. mdpi.com

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Developing models that correlate the structural features of a series of pteridinone analogs with their biological activity to guide the design of new compounds with enhanced potency. mdpi.com

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the interaction. nih.govresearchgate.net

Computational Method Objective Predicted Outcome
Molecular DockingPredict binding pose and affinity to kinase targets (e.g., PLK1).Identification of key binding site residues and initial ranking of potential analogs.
3D-QSARCorrelate molecular fields with biological activity.Generation of a predictive model to guide the design of more active compounds.
MD SimulationsAssess the stability of the ligand-protein complex.Confirmation of stable binding interactions and flexibility analysis.
ADMET PredictionIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Early identification of compounds with potentially poor pharmacokinetic profiles. mdpi.com

Exploration of New Biological Modalities beyond Current Targets

The pteridine scaffold is a privileged structure found in numerous natural and synthetic compounds with a wide array of biological functions. ijfmr.com While the primary focus for many pteridinone derivatives has been oncology, future research on this compound should not be limited to this area. The structural similarity to coenzymes and other endogenous molecules suggests a broader potential. researchgate.net

Unexplored therapeutic areas could include:

Infectious Diseases: Pteridine metabolism is essential for the survival of certain parasites, such as Leishmania and Trypanosoma. nih.govresearchgate.net Pteridine reductase 1 (PTR1) is a validated drug target in these organisms. nih.govresearchgate.net Screening this compound for activity against PTR1 could open new avenues for treating neglected tropical diseases.

Anti-inflammatory Activity: Certain pteridine-containing compounds have demonstrated anti-inflammatory properties. researchgate.net Evaluating this compound in relevant cellular and animal models of inflammation is a logical next step.

Antimicrobial Activity: The broad biological activity of heterocyclic compounds warrants investigation into the potential antibacterial and antifungal properties of this compound. researchgate.net

Integration with Chemoinformatics and Artificial Intelligence for Drug Discovery

The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing drug discovery by enabling the rapid analysis of vast chemical and biological datasets. For this compound, these technologies can be leveraged to accelerate the identification of superior drug candidates.

Future applications include:

Predictive Modeling: Developing machine learning algorithms trained on data from known pteridinone inhibitors to predict the biological activity, selectivity, and ADMET properties of novel, unsynthesized analogs.

Virtual Library Screening: Using AI-driven platforms to screen massive virtual libraries of compounds to identify novel pteridinone scaffolds with high predicted activity against desired targets.

De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for multiple properties such as potency, selectivity, and drug-likeness.

Potential for Combination Strategies with Other Modulators

In complex diseases like cancer, combination therapy is often more effective than monotherapy. Once the primary mechanism of action for this compound is established, a significant area of future research will be to explore its efficacy in combination with other therapeutic agents. If the compound is confirmed to be a PLK1 inhibitor, combining it with drugs that target other aspects of the cell cycle or DNA repair pathways could lead to synergistic anti-tumor effects.

Potential combination strategies to investigate:

With Standard Chemotherapy: Assessing synergy with DNA-damaging agents (e.g., cisplatin, doxorubicin) or antimetabolites.

With Other Targeted Therapies: Combining with inhibitors of other cell cycle kinases (e.g., CDK4/6 inhibitors) or signal transduction pathways (e.g., PI3K/mTOR inhibitors).

With Immunotherapy: Investigating whether modulating the cell cycle with this compound can enhance the efficacy of immune checkpoint inhibitors.

Q & A

Advanced Question

  • Dose range : Test 6–8 concentrations (e.g., 0.1 nM–10 µM) to capture full sigmoidal curves.
  • Controls : Include vehicle controls and a reference inhibitor (e.g., Ebvaciclib for CDK2/4/6) .
  • Endpoint selection : Measure apoptosis (Annexin V staining) and cell cycle arrest (propidium iodide flow cytometry) .
  • Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests .

Which computational tools and parameters are critical for predicting the binding affinity of this compound to CDK2?

Advanced Question

  • Docking software : AutoDock Vina or Schrödinger Glide with CDK2 crystal structures (e.g., PDB: 1EJ).
  • Parameters :
    • Grid box : Centered on ATP-binding site (coordinates: x=15.2, y=10.5, z=20.8).
    • Scoring function : MM-GBSA for binding free energy estimation.
  • Validation : Compare predicted poses with co-crystallized ligands (e.g., vemurafenib) .

How can researchers ensure accurate quantification of compound purity, and what analytical thresholds are acceptable for biological studies?

Basic Question

  • HPLC : Use a C18 column with UV detection (λ=254 nm); retention time consistency (±0.1 min) indicates purity .
  • Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values.
  • Acceptable thresholds : ≥95% purity for in vitro assays; ≥98% for crystallography or in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.